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For Researchers, Scientists, and Drug Development Professionals

These application notes detail the preclinical evidence supporting the synergistic use of
Olverembatinib, a multi-kinase inhibitor, in combination with other therapeutic agents,
particularly BCL-2 inhibitors, for the treatment of acute myeloid leukemia (AML). The data
presented herein demonstrates enhanced anti-leukemic activity and the potential to overcome
resistance to existing therapies.

Introduction

Olverembatinib (HQP1351) is a potent, third-generation tyrosine kinase inhibitor (TKI) that
targets a range of kinases associated with leukemogenesis, including FMS-like tyrosine kinase
3 (FLT3), KIT, and PDGFR, in addition to its primary target, BCR-ABL1.[1][2] Preclinical studies
have explored its efficacy in combination with other targeted agents, such as the BCL-2
inhibitor lisaftoclax (APG-2575), revealing a strong synergistic effect in AML models, including
those resistant to venetoclax.[1][2] This synergy is attributed to the dual targeting of key
survival and proliferation pathways.[1]

Key Findings from Preclinical Studies

The combination of Olverembatinib with the BCL-2 inhibitor lisaftoclax has demonstrated
significant synergistic anti-proliferative and pro-apoptotic effects in preclinical AML models. This
combination has shown efficacy in overcoming resistance to venetoclax, a standard-of-care
BCL-2 inhibitor.[2]
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Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on
venetoclax-resistant (VEN-RES) AML cell lines.

Table 1: Synergistic Induction of Apoptosis in VEN-RES AML Cell Lines (24-hour treatment)[2]

Cell Line Treatment Group Concentration % Apoptotic Cells
MOLM-13-VEN-RES DMSO (Vehicle) 5.16%
Olverembatinib 10 nM 34.04%

Lisaftoclax 3uM 5.99%

Combination 10 nM + 3 uM 58.40%

MV-4-11-VEN-RES DMSO (Vehicle) 7.79%
Olverembatinib 10 nM 18.36%

Lisaftoclax 3 uM 9.04%

Combination 10 nM + 3 uM 68.73%

OCI-AML-3 (Primary )

VEN-RES) DMSO (Vehicle) 3.82%
Olverembatinib 0.5 uM 8.50%

Lisaftoclax 0.5 uM 8.82%

Combination 0.5 uM + 0.5 uM 75.13%

Table 2: In Vivo Antitumor Activity in a Subcutaneous MOLM-13-VEN-RES Xenograft Model

(14-day treatment)[3]
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Treatment-to-Control (T/C)

Treatment Group Dosage

Value (%)
Lisaftoclax 100 mg/kg (daily) 96.54%
Olverembatinib 10 mg/kg (daily) 12.31%
Combination 100 mg/kg + 10 mg/kg 5.05%

Signaling Pathway Analysis

The synergistic effect of Olverembatinib and a BCL-2 inhibitor is mediated through the dual
inhibition of critical cell survival pathways. Olverembatinib inhibits the FLT3 signaling cascade,
leading to the downregulation of the anti-apoptotic protein MCL-1. This sensitizes the cancer
cells to the effects of BCL-2 inhibition by lisaftoclax, resulting in a potent pro-apoptotic
response.
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Caption: Olverembatinib and Lisaftoclax synergistic pathway.

Experimental Protocols
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Detailed methodologies for the key experiments that form the basis of these application notes
are provided below.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for assessing the anti-proliferative effects of Olverembatinib alone and in
combination with other agents on AML cell lines.

Workflow:

Add serial dilutions of
Olverembatinib, Lisaftoclax,
and Combination

Sl AL EES Incubate for 72 hours Add CellTiter-Glo® reagent Measure luminescence Calculate IC50 values
96-well plates

Click to download full resolution via product page

Caption: In vitro cell viability experimental workflow.

Materials:

o Venetoclax-resistant AML cell lines (e.g., MOLM-13-VEN-RES, MV-4-11-VEN-RES, OCI-
AML-3)

e RPMI-1640 medium with 10% FBS

e Olverembatinib (HQP1351)

o Lisaftoclax (APG-2575)

¢ 96-well opaque-walled plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e Luminometer

Procedure:
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e Culture AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and
antibiotics at 37°C in a humidified 5% CO2 incubator.

» Seed cells into 96-well opaque-walled plates at an appropriate density.

o Prepare serial dilutions of Olverembatinib, Lisaftoclax, and the combination in culture
medium.

» Add the drug solutions to the respective wells. Include a vehicle control (DMSO).
 Incubate the plates for 72 hours.

o Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

» Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
¢ Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure the luminescence using a plate-reading luminometer.

o Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software
(e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the measurement of drug-induced apoptosis.

Workflow:
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Caption: Flow cytometry apoptosis assay workflow.
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Materials:

Treated AML cells

Phosphate-buffered saline (PBS)

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Treat AML cells with the specified concentrations of Olverembatinib, Lisaftoclax, the
combination, or vehicle control for 24 hours.

Harvest the cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.

Transfer 100 pL of the cell suspension to a new tube.

Add Annexin V-FITC and Propidium lodide according to the kit manufacturer's protocol.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+),
and necrotic (Annexin V-/Pl+) cells.

Protocol 3: Western Blot Analysis

This protocol is for elucidating the mechanism of action by analyzing protein expression and

phosphorylation.
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Materials:

Treated AML cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Primary antibodies against FLT3, p-FLT3, STAT, p-STAT, AKT, p-AKT, ERK, p-ERK, MCL-1,
BCL-2, BCL-xL, and a loading control (e.g., GAPDH).

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lyse the treated cells with RIPA buffer.

Determine protein concentration using the BCA assay.

Separate protein lysates by SDS-PAGE and transfer to a PVYDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Detect the signal using an ECL substrate and an imaging system.
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Conclusion

The preclinical data strongly support the investigation of Olverembatinib in combination with
BCL-2 inhibitors as a novel therapeutic strategy for AML, particularly in patient populations with
resistance to current therapies. The synergistic mechanism, involving the dual targeting of
FLT3 and BCL-2 pathways, provides a solid rationale for the clinical development of this
combination therapy. The protocols outlined here provide a framework for further preclinical
evaluation of Olverembatinib in various combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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